molecular formula C17H17ClN2O5 B5763887 2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5763887
M. Wt: 364.8 g/mol
InChI Key: CIUKAHVHEGAKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be obtained through a specific synthesis method and has been studied for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been found to have a low toxicity profile and does not cause significant adverse effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its potential anti-tumor and anti-inflammatory properties. It has also been found to have a low toxicity profile, making it a safer alternative to other compounds. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its anti-tumor activity and explore its potential as a cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, more research is needed to understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This compound is then reacted with 2-amino-4-chlorobenzoic acid to form 2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide. The reaction is carried out under specific conditions and requires expertise in organic synthesis.

Scientific Research Applications

2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in various fields. It has been investigated for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to have potential in treating inflammatory diseases.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-22-13-8-10(9-14(23-2)15(13)24-3)17(21)25-20-16(19)11-6-4-5-7-12(11)18/h4-9H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUKAHVHEGAKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate

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